molecular formula C24H32N2O4S B2993385 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 922097-54-9

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2993385
CAS No.: 922097-54-9
M. Wt: 444.59
InChI Key: RBULGTPHMIZXDA-UHFFFAOYSA-N
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Description

This compound features a benzo[b][1,4]oxazepin core, a seven-membered heterocycle containing oxygen and nitrogen, substituted at position 8 with a 2,3,4,5,6-pentamethylbenzenesulfonamide group. Key structural attributes include:

  • Heterocyclic system: The 4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin moiety introduces conformational rigidity due to the fused benzene ring and oxazepine system.
  • Substituents: The 5-ethyl and 3,3-dimethyl groups on the oxazepin ring likely enhance steric bulk, influencing binding interactions.

Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O4S/c1-9-26-20-11-10-19(12-21(20)30-13-24(7,8)23(26)27)25-31(28,29)22-17(5)15(3)14(2)16(4)18(22)6/h10-12,25H,9,13H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBULGTPHMIZXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C(=C(C(=C3C)C)C)C)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings and clinical studies.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23
InChIKey UDVUIQOHBWPXEY-UHFFFAOYSA-N

Research indicates that this compound may interact with various biological pathways. The oxazepin moiety is known for its role in modulating kinase activity. Specifically, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which is crucial in inflammatory processes and cell death pathways. In a study involving a related compound in clinical trials for chronic immune inflammatory disorders like ulcerative colitis and psoriasis (NCT02903966), it demonstrated significant inhibition of RIPK1 with an IC50 value of 1.0 nM .

Pharmacological Effects

The pharmacological profile of the compound suggests several potential therapeutic effects:

  • Anti-inflammatory Activity : The compound's ability to inhibit RIPK1 could lead to reduced necroptotic cell death in inflammatory conditions.
  • Solubility and Bioavailability : It exhibits good solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), which are favorable for oral bioavailability .
  • Blood-Brain Barrier Penetration : Some derivatives have shown the ability to penetrate the blood-brain barrier effectively .

Clinical Trials

Currently, derivatives of this compound are undergoing clinical trials aimed at evaluating their efficacy in treating chronic inflammatory diseases. For instance:

  • Trial NCT02903966 : Focused on patients with active ulcerative colitis.
  • Trial NCT02776033 : Evaluating the compound's effectiveness in psoriasis.

These trials are pivotal for understanding the compound's therapeutic potential and safety profile.

Comparative Analysis

A comparison of biological activity among similar compounds can provide insights into the efficacy and specificity of N-(5-ethyl-3,3-dimethyl-4-oxo...) against other known inhibitors.

Compound NameTarget KinaseIC50 Value (nM)Notes
N-(5-Ethyl...)RIPK11.0High specificity over 406 kinases tested
Compound 5RIPK10.91Advanced in clinical trials
Compound XOther KinaseVariesGeneral anti-inflammatory effects

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Heterocyclic Core Variations

Benzo[b][1,4]oxazepin vs. Benzo[b][1,4]oxazin
  • Target Compound : The seven-membered oxazepin ring allows greater conformational flexibility compared to the six-membered oxazin analogs (e.g., 3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin derivatives) .
Sulfonamide-Linked Heterocycles
  • Target Compound : The pentamethylbenzenesulfonamide group introduces significant steric hindrance, which may reduce off-target interactions compared to simpler sulfonamides.
  • Sulfamethoxazole Analogs : Compounds like N-[5-methylisoxazol-3-yl]-benzenesulfonamide derivatives prioritize hydrogen-bonding interactions via methylisoxazole substituents, whereas the target compound relies on steric and hydrophobic effects .

Research Findings and Implications

  • Enhanced Stability : The pentamethylbenzenesulfonamide group in the target compound may reduce metabolic degradation compared to less substituted analogs, as seen in sulfamethoxazole derivatives .
  • Synthetic Challenges : The steric bulk of the pentamethyl group complicates coupling reactions, necessitating optimized bases (e.g., Cs₂CO₃) and polar aprotic solvents (e.g., DMF) .
  • Biological Trade-offs : While increased lipophilicity (LogP ~4.0) improves cell permeability, it may also elevate hepatotoxicity risks, a common issue with highly substituted sulfonamides.

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